molecular formula C6H13NO B12111508 1,4-Oxazocane CAS No. 4741-36-0

1,4-Oxazocane

Cat. No.: B12111508
CAS No.: 4741-36-0
M. Wt: 115.17 g/mol
InChI Key: NZBVQPIZDGSDNN-UHFFFAOYSA-N
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Description

1,4-Oxazocane is a heterocyclic organic compound with the molecular formula C6H13NO. It features a seven-membered ring containing one oxygen and one nitrogen atom. This structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Oxazocane can be synthesized through several methods. One common approach involves the cyclization of amino alcohols. For instance, the reaction of 1,6-diaminohexane with formaldehyde under acidic conditions can yield this compound. Another method involves the cyclization of 1,6-dihydroxyhexane with ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of oxazepines. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazocane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxazocane N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxazocane N-oxides.

    Reduction: Amines, alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,4-Oxazocane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some oxazocane derivatives are investigated for their potential use as pharmaceutical agents.

    Industry: It is used in the production of polymers and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 1,4-oxazocane and its derivatives depends on their specific application. In biological systems, these compounds can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, oxazocane derivatives with antimicrobial properties may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Comparison with Similar Compounds

1,4-Oxazocane can be compared with other heterocyclic compounds, such as:

    Morpholine: Similar in structure but with a six-membered ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Oxazepine: Contains a seven-membered ring with one oxygen and one nitrogen atom, but with different ring saturation.

Properties

CAS No.

4741-36-0

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1,4-oxazocane

InChI

InChI=1S/C6H13NO/c1-2-5-8-6-4-7-3-1/h7H,1-6H2

InChI Key

NZBVQPIZDGSDNN-UHFFFAOYSA-N

Canonical SMILES

C1CCOCCNC1

Origin of Product

United States

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